2-[[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methylsulfanyl]ethanol
Overview
Description
2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol is a complex organic compound that features a pyrazole ring, a biphenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol typically involves multiple steps, starting with the preparation of the pyrazole and biphenyl intermediates. One common method involves the condensation of 3-(1H-pyrazol-3-yl)benzaldehyde with 4-bromobiphenyl under basic conditions to form the biphenyl-pyrazole intermediate. This intermediate is then reacted with thiourea and ethylene oxide to introduce the thioether and ethanol functionalities, respectively. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, reducing the need for manual intervention and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Tosyl chloride, acyl chlorides
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Tosylate, ester
Scientific Research Applications
2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The biphenyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity. The thioether linkage can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)acetic acid
- 2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)propane
- 2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)butanol
Uniqueness
2-({[3’-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}thio)ethanol is unique due to its combination of a pyrazole ring, biphenyl group, and thioether linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methylsulfanyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-10-11-22-13-14-4-6-15(7-5-14)16-2-1-3-17(12-16)18-8-9-19-20-18/h1-9,12,21H,10-11,13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBFITVFVKWRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)CSCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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